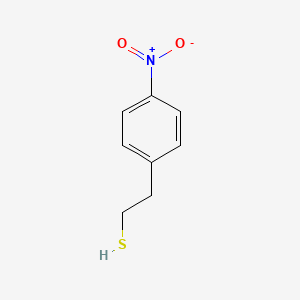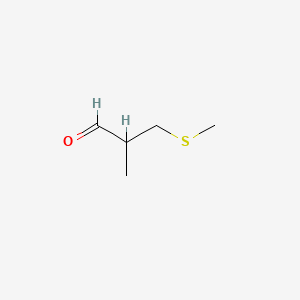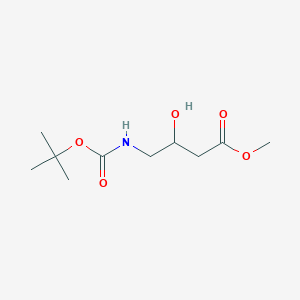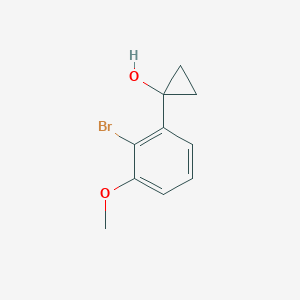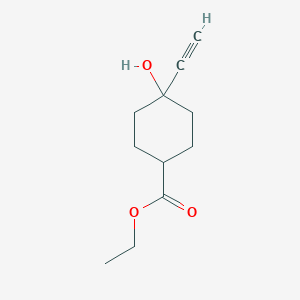
2-fluoro-4-isocyanato-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-4-isocyanato-N,N-dimethylaniline is an organic compound that contains both a fluorine atom and an isocyanate group attached to an aromatic ring. This compound is used as an organic building block in various chemical syntheses due to its unique reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-4-nitroaniline with phosgene, followed by reduction of the nitro group to an amine and subsequent reaction with dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-4-isocyanato-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition reactions: Alcohols or amines in the presence of a catalyst or under mild heating conditions.
Major Products
Nucleophilic substitution: Products include substituted anilines or thiophenols.
Addition reactions: Products include urethanes or ureas.
Wissenschaftliche Forschungsanwendungen
2-fluoro-4-isocyanato-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-fluoro-4-isocyanato-N,N-dimethylaniline involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules or other organic compounds, forming stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of urethane-based polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-isocyanato-N,N-dimethylaniline
- 2-fluoro-4-methylphenyl isocyanate
- 4-fluoro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-fluoro-4-isocyanato-N,N-dimethylaniline is unique due to the presence of both a fluorine atom and an isocyanate group on the aromatic ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both functionalities are required .
Eigenschaften
Molekularformel |
C9H9FN2O |
|---|---|
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
2-fluoro-4-isocyanato-N,N-dimethylaniline |
InChI |
InChI=1S/C9H9FN2O/c1-12(2)9-4-3-7(11-6-13)5-8(9)10/h3-5H,1-2H3 |
InChI-Schlüssel |
JHPWMEYCWGUSMN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)N=C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


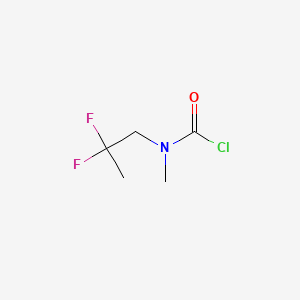
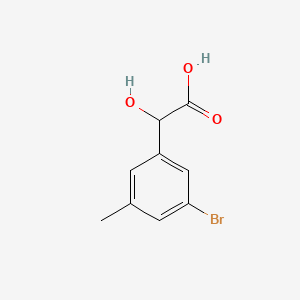

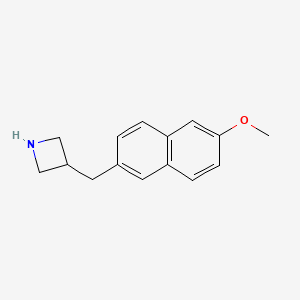
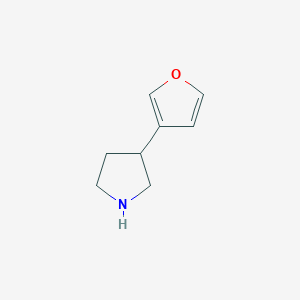

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
